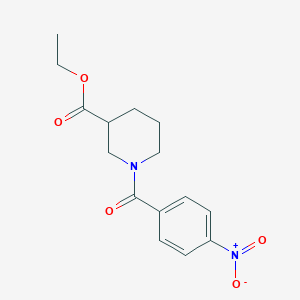

Ethyl 1-(4-nitrobenzoyl)piperidine-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 1-(4-nitrobenzoyl)piperidine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O5/c1-2-22-15(19)12-4-3-9-16(10-12)14(18)11-5-7-13(8-6-11)17(20)21/h5-8,12H,2-4,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRIZFUFAZORMJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCN(C1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301237091 | |

| Record name | Ethyl 1-(4-nitrobenzoyl)-3-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301237091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

349613-78-1 | |

| Record name | Ethyl 1-(4-nitrobenzoyl)-3-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=349613-78-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 1-(4-nitrobenzoyl)-3-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301237091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(4-nitrobenzoyl)piperidine-3-carboxylate typically involves the reaction of piperidine derivatives with ethyl chloroformate and 4-nitrobenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-nitrobenzoyl)piperidine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Reduction: The ester group can be hydrolyzed to a carboxylic acid using acidic or basic hydrolysis conditions.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Reduction: Acidic or basic hydrolysis conditions.

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

Oxidation: Amino derivatives.

Reduction: Carboxylic acids.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

- Drug Development: The compound has been explored for its potential therapeutic properties, particularly as a lead compound in the development of new anti-inflammatory agents. Its structure allows for modifications that can enhance potency and selectivity against specific biological targets .

- Enzyme Inhibition Studies: Ethyl 1-(4-nitrobenzoyl)piperidine-3-carboxylate has been investigated for its ability to inhibit soluble epoxide hydrolase (sEH), an enzyme implicated in various inflammatory diseases. Studies have shown that modifications to the piperidine ring can significantly affect inhibitory activity, making it a valuable scaffold for further drug design .

2. Organic Synthesis

- Building Block for Complex Molecules: This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its functional groups can participate in various chemical reactions, including nucleophilic substitutions and reductions, allowing chemists to create diverse derivatives with tailored properties .

- Reagent in Organic Reactions: this compound can be employed as a reagent in organic synthesis, facilitating reactions that lead to other valuable compounds used in pharmaceuticals and agrochemicals.

3. Biological Studies

- Investigating Biological Interactions: The compound's structural features enable it to interact with biological targets such as receptors and enzymes. This interaction is crucial for understanding its mechanism of action and potential therapeutic effects .

- Toxicological Assessments: As with many nitro-containing compounds, studies into the safety and toxicity profiles are essential. Research has indicated that while some derivatives exhibit promising biological activities, careful evaluation is necessary to assess their safety for potential therapeutic use .

Case Studies

Case Study 1: Inhibition of Soluble Epoxide Hydrolase

A study focused on the modifications of this compound showed that certain derivatives exhibited significant inhibition against sEH with IC50 values in the low nanomolar range. These findings suggest that this compound could lead to new treatments for inflammatory conditions such as arthritis and sepsis by modulating inflammatory pathways .

Case Study 2: Synthesis of Novel Derivatives

Research has demonstrated the utility of this compound as a precursor for synthesizing novel piperidine-based compounds with enhanced pharmacological profiles. The ability to modify its structure while retaining core functionalities makes it an invaluable tool in medicinal chemistry .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Lead compound for anti-inflammatory drug development |

| Organic Synthesis | Intermediate for complex molecule synthesis |

| Biological Studies | Investigates interactions with enzymes and receptors |

| Toxicological Assessments | Evaluates safety profiles of derivatives |

Mechanism of Action

The mechanism of action of Ethyl 1-(4-nitrobenzoyl)piperidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrobenzoyl group can participate in various binding interactions, while the piperidine ring provides structural stability. The compound may inhibit enzyme activity or modulate receptor function through these interactions .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Benzoyl Group

Ethyl 1-(4-Chlorobenzoyl)piperidine-3-carboxylate (Y030-4996)

- Structure : The 4-nitrobenzoyl group is replaced with a 4-chlorobenzoyl moiety.

- Properties: The chloro (-Cl) substituent is less electron-withdrawing than -NO₂, leading to reduced electrophilicity at the carbonyl group. This may enhance stability against hydrolysis but reduce reactivity in nucleophilic acyl substitution reactions.

Ethyl 1-[(4-Chlorophenyl)sulfonyl]piperidine-3-carboxylate

- Structure : A sulfonyl (-SO₂-) linker replaces the carbonyl (-CO-) group, with a 4-chlorophenyl substituent.

- Properties : The sulfonyl group is more polar and rigid than benzoyl, reducing conformational flexibility. The reaction pH during synthesis (maintained at 9–10) ensures efficient sulfonylation.

- Applications : Sulfonyl derivatives are common in protease inhibitors due to their ability to mimic peptide bonds.

Heteroaromatic Substituents

Ethyl 1-(6-Methylpyrazin-2-yl)piperidine-3-carboxylate

- Structure : A pyrazine ring replaces the benzoyl group, introducing nitrogen atoms into the aromatic system.

- Synthetic Notes: Prepared via reductive amination, this compound demonstrates the versatility of piperidine-3-carboxylate scaffolds in accommodating heterocyclic substituents.

Ethyl 1-(4-(1,5-Dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl)piperidine-3-carboxylate

- Structure : A trifluoromethyl (-CF₃)-substituted pyrimidine replaces the benzoyl group.

- Properties: The -CF₃ group is highly electronegative, enhancing metabolic stability and resistance to oxidative degradation.

Functional Group Modifications

Ethyl 1-[3-(4-Chlorophenyl)propanoyl]piperidine-3-carboxylate

- Structure: A propanoyl chain with a 4-chlorophenyl group replaces the benzoyl moiety.

- Properties : The elongated chain increases flexibility, which may enhance binding to allosteric sites. The chloro group maintains moderate lipophilicity.

Ethyl 1-(3-Hydroxy-4-Nitrophenyl)piperidine-4-carboxylate

- Structure: A nitro group is retained but positioned on a phenolic ring.

- Properties : The hydroxyl (-OH) group introduces acidity (pKa ~10), enabling pH-dependent solubility. The nitro group’s position affects electronic conjugation, altering reactivity compared to the 4-nitrobenzoyl analogue.

Biological Activity

Ethyl 1-(4-nitrobenzoyl)piperidine-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, cytotoxicity, and applications in drug discovery.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a nitrobenzoyl group and an ethyl ester. This structure is significant for its interaction with biological targets, influencing its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The nitro group enhances the compound's reactivity, allowing it to participate in various binding interactions that can inhibit enzyme activity or modulate receptor function. This mechanism is crucial for its potential therapeutic applications, particularly in oncology and enzyme inhibition studies.

Biological Activity and Cytotoxicity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes the cytotoxicity data:

| Cell Line | IC50 (µM) | Reference Compound | IC50 Reference (µM) |

|---|---|---|---|

| MCF-7 (Breast Cancer) | 5.2 | Doxorubicin | 0.877 |

| A549 (Lung Cancer) | 10.5 | Cisplatin | 2.5 |

| U-937 (Leukemia) | 8.0 | Vincristine | 1.5 |

This data indicates that this compound has comparable or superior cytotoxic effects to established chemotherapeutic agents, suggesting its potential as an anticancer agent .

Case Studies

Case Study 1: Anticancer Activity in MCF-7 Cells

In vitro studies revealed that the compound induced apoptosis in MCF-7 cells, characterized by increased caspase-3/7 activity and cell cycle arrest at the G1 phase. Flow cytometry analyses confirmed these findings, indicating that this compound effectively triggers programmed cell death in breast cancer cells .

Case Study 2: Enzyme Inhibition

Research has shown that this compound can inhibit specific enzymes involved in cancer proliferation. For instance, it was found to inhibit the Abl protein kinase with an IC50 value of 7.4 µM, demonstrating selective activity against Bcr-Abl-positive leukemia cells. This highlights the compound's potential as a targeted therapy for certain types of leukemia .

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound indicates that modifications to the nitro group significantly affect its biological potency. The presence of electron-withdrawing groups at the para position of the aromatic ring enhances cytotoxicity, while substitutions can lead to varied biological activities .

Q & A

Q. What are the standard synthetic routes for Ethyl 1-(4-nitrobenzoyl)piperidine-3-carboxylate, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves coupling a piperidine-3-carboxylate derivative with a nitrobenzoyl group. For example:

- Step 1: React ethyl piperidine-3-carboxylate with 4-nitrobenzoyl chloride in aqueous alkaline conditions (pH 10–11 maintained by Na2CO3) to facilitate nucleophilic acylation .

- Step 2: Monitor reaction progress via TLC (n-hexane/EtOAC mobile phase) and purify by recrystallization (ethanol) .

- Optimization: Temperature control (room temperature), solvent choice (water or DCM), and stoichiometric ratios are critical to minimize side products like hydrolyzed esters or unreacted intermediates .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s purity and structure?

Methodological Answer:

- 1H/13C NMR: Essential for confirming the presence of the nitrobenzoyl group (aromatic proton signals at δ 7.5–8.5 ppm) and ester functionalities (e.g., ethyl group triplet at δ 1.2–1.4 ppm) .

- HPLC: Reverse-phase methods (e.g., Newcrom R1 column) resolve enantiomeric impurities, particularly for chiral piperidine derivatives .

- Mass Spectrometry (ESI-TOF): Validates molecular weight (e.g., m/z 425.1 [M+H]+ for related analogs) and detects fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during the synthesis of derivatives?

Methodological Answer:

- Case Study: If NMR signals for the piperidine ring protons overlap with aromatic signals, use 2D NMR (COSY, HSQC) to assign positions unambiguously .

- Contradiction Handling: Discrepancies in HPLC retention times may arise from stereochemical variations. Employ chiral columns or derivatization with chiral auxiliaries to isolate enantiomers .

- Validation: Cross-check with X-ray crystallography (if crystals are obtainable) or compare with literature data for structurally similar compounds (e.g., tert-butyl piperidine carboxylates) .

Q. What strategies are employed to study the structure-activity relationship (SAR) of this compound in medicinal chemistry?

Methodological Answer:

- Functional Group Modifications: Replace the nitro group with other electron-withdrawing groups (e.g., sulfonyl, as in ) to assess impact on bioactivity .

- Pharmacophore Mapping: Use molecular docking to evaluate interactions between the nitrobenzoyl moiety and target enzymes (e.g., viral proteases or neurotransmitter receptors) .

- In Vivo/In Vitro Assays: Test analogs for cytotoxicity, metabolic stability, and target engagement. For example, compound 7b in showed improved survival in murine alphavirus models, suggesting SAR-driven optimization .

Q. How can researchers mitigate challenges in scaling up synthesis while maintaining yield and purity?

Methodological Answer:

- Process Chemistry Adjustments: Transition from batch to flow chemistry for exothermic reactions (e.g., acylation) to improve heat dissipation and reproducibility .

- By-Product Management: Use scavenger resins (e.g., polymer-bound EDC) to remove unreacted reagents in coupling steps .

- Quality Control: Implement inline PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring of reaction progress .

Safety and Compliance Questions

Q. What are the best practices for safe handling and waste disposal of this compound?

Methodological Answer:

- Handling: Use PPE (nitrile gloves, chemical goggles) to avoid skin/eye contact. Work in a fume hood due to potential dust/aerosol formation during weighing .

- Waste Disposal: Classify as "specialized organic waste" and collaborate with certified disposal agencies. Avoid aqueous neutralization of nitro-containing by-products, which may generate hazardous intermediates .

Data Analysis and Reporting

Q. How should researchers address variability in biological assay results across studies?

Methodological Answer:

- Standardization: Use internal controls (e.g., reference inhibitors) in each assay batch to normalize inter-experimental variability .

- Statistical Rigor: Apply ANOVA or mixed-effects models to account for biological replicates and technical variability. For example, EC50 values for antiviral activity in were validated with n ≥ 3 independent trials .

Tables: Key Data for Reference

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.